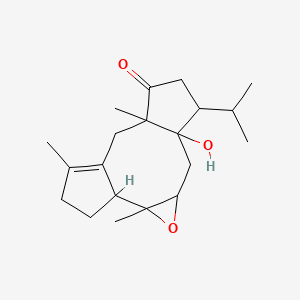
Roseatoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Roseatoxide is a diterpenoid compound derived from the plant Hypoestes rosea It belongs to the class of fusicoccanes, which are known for their unique dicyclopenta[a,d]cyclooctane skeleton
準備方法
Synthetic Routes and Reaction Conditions
Roseatoxide can be synthesized through several methods. One common approach involves the photooxygenation of citronellol to produce an allyl hydroperoxide intermediate. This intermediate is then reduced with sodium sulfite to yield a diol, which undergoes ring-closure with sulfuric acid to form both cis- and trans-isomers of this compound .
Industrial Production Methods
Industrial production of this compound often involves the biotransformation of citronellol using microbial processes. This method is advantageous as it offers a single-step reaction with potentially higher yields and fewer by-products compared to traditional chemical synthesis .
化学反応の分析
Types of Reactions
Roseatoxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
科学的研究の応用
Roseatoxide has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Investigated for its potential anti-inflammatory, antifungal, and anticancer properties.
Industry: Utilized in the fragrance industry due to its pleasant aroma and stability.
作用機序
The mechanism of action of roseatoxide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, this compound can inhibit the growth of certain fungi by disrupting their cell membrane integrity and interfering with essential metabolic processes .
類似化合物との比較
Roseatoxide is unique among fusicoccanes due to its specific structural features and biological activities. Similar compounds include:
Fusicoccin: Known for its role in plant physiology and as a tool in biochemical research.
Anadensin: Exhibits antibacterial and biofilm-inhibiting properties.
Barbifusicoccin A and B: Found in liverworts and known for their biological activities.
This compound stands out due to its diverse applications and potential for further research and development in various fields.
特性
CAS番号 |
90706-57-3 |
|---|---|
分子式 |
C20H30O3 |
分子量 |
318.4 g/mol |
IUPAC名 |
6-hydroxy-2,10,13-trimethyl-7-propan-2-yl-3-oxatetracyclo[10.3.0.02,4.06,10]pentadec-12-en-9-one |
InChI |
InChI=1S/C20H30O3/c1-11(2)15-8-16(21)18(4)9-13-12(3)6-7-14(13)19(5)17(23-19)10-20(15,18)22/h11,14-15,17,22H,6-10H2,1-5H3 |
InChIキー |
IHPNQAPFMSFVLC-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CC3(C(=O)CC(C3(CC4C(C2CC1)(O4)C)O)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)
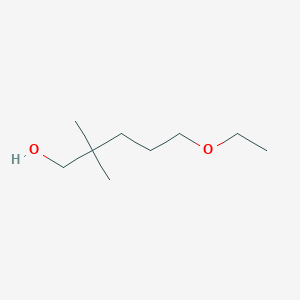
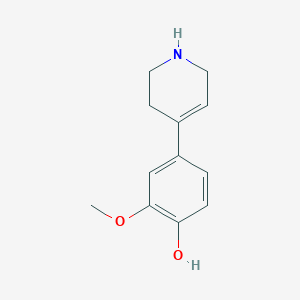
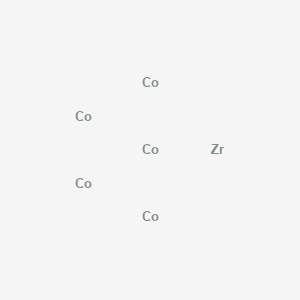
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
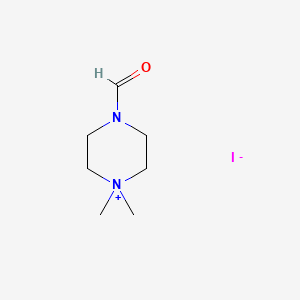
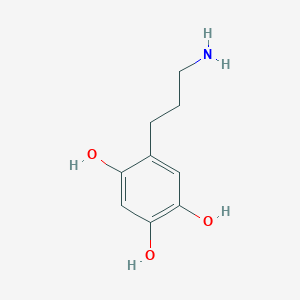
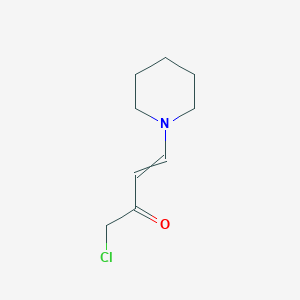
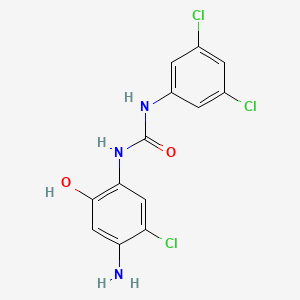

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)

